molecular formula C24H24FN5O2 B2990197 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-51-5

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2990197
M. Wt: 433.487
InChI Key: PGLGQDDJYQIPIX-UHFFFAOYSA-N
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Description

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
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Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

A study discusses derivatives of 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, similar in structure to the queried compound, as selective and potent CNS-active alpha 1-adrenoceptor antagonists. These compounds, derived from the antipsychotic sertindole, show high selectivity for alpha 1-adrenoceptors compared to dopamine and serotonin receptors. One derivative, in particular, showed affinities of 0.99, 3.2, and 9.0 nM for the alpha 1a, alpha 1b, and alpha 1d adrenoceptor subtypes, respectively, with a selectivity higher than 900 compared to other receptors. A new pharmacophore model for alpha 1-adrenoceptor antagonists is suggested based on these findings (Balle et al., 2003).

Serotonin and Dopamine Receptor Antagonists

Another research focuses on 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position, which are structurally related to the queried compound. These derivatives show potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Some derivatives inhibited quipazine-induced head twitches in rats, indicating central 5-HT2 receptor antagonism. Interestingly, certain piperidyl substituted indoles were noncataleptogenic, resembling the atypical neuroleptic clozapine. The study led to the development of sertindole, a compound with significant relevance in neuroleptic treatment (Perregaard et al., 1992).

Structural and Theoretical Analysis

A study on derivatives of 1,2,4-triazoles, closely related to the queried compound, synthesized and characterized two biologically active derivatives. The crystal structures show various intermolecular interactions, like C-H…F, C-H…S, C-H…N, which play a crucial role in molecular packing. Computational procedures using PIXEL and Hirshfeld analysis were employed to evaluate the nature of these interactions, revealing a prominent contribution of H…F interactions to molecular packing (Shukla et al., 2017).

Sigma Ligands and Pharmacological Activities

Research on 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, similar to the queried compound, explores their high affinity for sigma 1 and sigma 2 binding sites, as well as for several other receptors. The introduction of a 4-fluorophenyl substituent resulted in selective sigma 2 ligands with subnanomolar affinity. The compounds also showed potent anxiolytic activity and good CNS penetration, indicating their potential in treating anxiety-related disorders (Perregaard et al., 1995).

properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-(2-indol-1-ylacetyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c25-19-6-2-4-8-21(19)30-22(26-27-24(30)32)15-17-9-12-28(13-10-17)23(31)16-29-14-11-18-5-1-3-7-20(18)29/h1-8,11,14,17H,9-10,12-13,15-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLGQDDJYQIPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

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